molecular formula C23H19N7S2 B10874228 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B10874228
M. Wt: 457.6 g/mol
InChI Key: AGRJEXBYZDBBJT-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound It features a benzothiazole core, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring

Preparation Methods

The synthesis of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can be achieved through various synthetic routes. One common method involves the condensation of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted at various positions using different nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include ethanol as a solvent and piperidine as a catalyst . Major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar compounds to 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide include:

The uniqueness of this compound lies in its complex structure, which imparts specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H19N7S2

Molecular Weight

457.6 g/mol

IUPAC Name

2-[[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C23H19N7S2/c1-14-15(2)29(11-16-7-9-24-10-8-16)21-20(14)22-27-19(28-30(22)13-25-21)12-31-23-26-17-5-3-4-6-18(17)32-23/h3-10,13H,11-12H2,1-2H3

InChI Key

AGRJEXBYZDBBJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CC6=CC=NC=C6)C

Origin of Product

United States

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